2,2,4-Trimethyl-3-pentanol

Catalog No.
S1927185
CAS No.
5162-48-1
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethyl-3-pentanol

CAS Number

5162-48-1

Product Name

2,2,4-Trimethyl-3-pentanol

IUPAC Name

2,2,4-trimethylpentan-3-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3

InChI Key

AXINNNJHLJWMTC-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)C)O

Canonical SMILES

CC(C)C(C(C)(C)C)O

2,2,4-Trimethyl-3-pentanol is an organic compound with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by several other names, including 3-pentanol, 2,2,4-trimethylpentan-3-ol, and has a CAS registry number of 5162-48-1. Its structure features a branched alkane backbone with three methyl groups attached to the second carbon atom and one methyl group on the fourth carbon atom .

And industrial processes due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: This compound is used as an intermediate in synthesizing fragrances and flavoring agents due to its pleasant odor profile.
  • Chemical Research: It is utilized in laboratories for research purposes and in the study of reaction mechanisms involving alcohols and their derivatives .
  • Several methods exist for synthesizing 2,2,4-trimethyl-3-pentanol:

    • Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to yield the desired alcohol.
    • Reduction of Ketones: Tertiary alcohols like 2,2,4-trimethyl-3-pentanol can be synthesized via the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride or sodium borohydride .
    • Isomerization: The compound can also be produced through isomerization reactions involving simpler alcohols under acidic conditions.

    Interaction studies involving 2,2,4-trimethyl-3-pentanol primarily focus on its reactivity with other chemical species. For example:

    • Reactivity with Acids: Studies have shown that when subjected to acidic conditions, this compound can undergo rearrangement and dehydration reactions leading to various alkene products.
    • Metabolic Studies: While specific interaction studies are sparse, compounds similar in structure have been investigated for their metabolic pathways in biological systems .

    Several compounds share structural similarities with 2,2,4-trimethyl-3-pentanol. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaStructure FeaturesUnique Characteristics
    2-Methyl-3-pentanolC₅H₁₂OStraight-chain alcoholLess branched; lower boiling point
    3-PentanolC₅H₁₂OStraight-chain alcoholSimple structure without branching
    2,3-Dimethyl-2-butanolC₆H₁₄OContains two methyl groups on adjacent carbonsHigher degree of branching; different physical properties
    1-OctanolC₈H₁₈OStraight-chain alcoholLonger chain; different applications as a surfactant
    2-Ethylhexan-1-olC₈H₁₈OBranched structure with an ethyl groupDifferent branching pattern affecting reactivity

    XLogP3

    2.7

    Other CAS

    5162-48-1

    Wikipedia

    2,2,4-trimethylpentan-3-ol

    Dates

    Modify: 2023-08-16

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